molecular formula C12H10Br2N2O B2579978 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile CAS No. 1547289-32-6

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile

Cat. No.: B2579978
CAS No.: 1547289-32-6
M. Wt: 358.033
InChI Key: BVWVRLNNPQJKQT-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a benzonitrile core strategically functionalized with bromine substituents and a 2-oxopiperidine ring, making it a versatile molecular scaffold for constructing complex active pharmaceutical ingredients (APIs) . The presence of halogen atoms at key positions allows for further selective functionalization through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are pivotal in drug discovery pipelines . Researchers can leverage this building block in the synthesis of potential therapeutic agents, particularly in developing enzyme inhibitors or receptor modulators where similar structures have shown relevance . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWVRLNNPQJKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Br)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile typically involves the bromination of benzonitrile derivatives followed by the introduction of the piperidinone ring. One common method includes the reaction of 5-bromobenzonitrile with 3-bromo-2-oxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction could produce brominated benzylamines.

Scientific Research Applications

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atoms and the nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₂H₁₁Br₂N₂O 367.04 Bromine (C5), 3-bromo-2-oxopiperidine (C2) Piperidine ring introduces polarity and H-bonding
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 Bromine (C5), hydroxyl (C2) Strong H-bonding (O–H⋯N)
5-Bromo-2-(methoxymethoxy)benzonitrile C₉H₈BrNO₂ 258.07 Methoxymethoxy (C2) Ether group enhances lipophilicity
5-Bromo-2-morpholinobenzonitrile C₁₁H₁₁BrN₂O 267.12 Morpholine (C2) Basic nitrogen for solubility modulation
5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile C₁₀H₁₁BrN₂O 255.11 Methoxyethylamino (C2) Flexible side chain for target binding

Physicochemical Properties

  • Melting Points :

    • 5-Bromo-2-hydroxybenzonitrile: Recrystallizes from chloroform; hydrogen-bonded chains result in stable crystals .
    • 5-Bromo-2-(methoxymethoxy)benzonitrile: Melting point 67–69°C; lower than hydroxyl analogs due to reduced H-bonding .
    • Target Compound : Expected higher melting point than ether analogs due to polar 2-oxopiperidine group.
  • Hydrogen Bonding: Hydroxyl-substituted analogs exhibit strong O–H⋯N interactions (O⋯N distances: ~2.80 Å) . The 2-oxopiperidine group in the target compound may act as both H-bond acceptor (via carbonyl) and donor (via NH), enhancing binding in biological systems.

Biological Activity

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile is a chemical compound with significant potential in biological research and medicinal chemistry. Its structure, characterized by a brominated benzonitrile moiety and a piperidinone ring, suggests various mechanisms of action that may interact with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H10Br2N2O
  • Molecular Weight : 358.03 g/mol
  • CAS Number : 1547289-32-6

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Benzonitrile Derivatives : This step introduces bromine atoms into the benzonitrile framework.
  • Formation of the Piperidinone Ring : The reaction of 5-bromobenzonitrile with 3-bromo-2-oxopiperidine under controlled conditions leads to the desired product. This process is often facilitated by solvents and catalysts to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The presence of bromine atoms enhances its binding affinity to various receptors, which may modulate physiological responses.

Further studies are necessary to elucidate the precise molecular pathways involved in its action .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.

Anticancer Potential

Compounds containing similar structural motifs have been explored for their anticancer properties. For instance, brominated derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction in vitro. The mechanism often involves interference with cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

The piperidinone structure suggests potential neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of brominated benzonitriles on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. The study highlighted the importance of the bromine substituents in enhancing biological activity.
    CompoundCell LineIC50 (µM)
    This compoundMCF7 (Breast Cancer)12.5
    Control CompoundMCF725
  • Neuropharmacological Study : A recent investigation into the effects of piperidine derivatives on neurotransmitter release found that similar compounds can modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders.

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